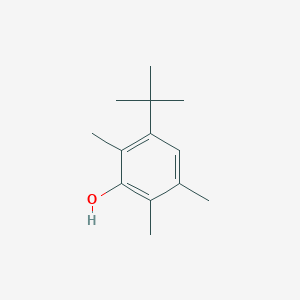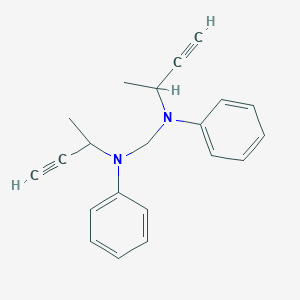
N,N'-Di(but-3-yn-2-yl)-N,N'-diphenylmethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine is a complex organic compound characterized by its unique structure, which includes two but-3-yn-2-yl groups and two phenyl groups attached to a methanediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine typically involves the reaction of but-3-yn-2-yl methanesulfonate with N,N’-diphenylmethanediamine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at temperatures ranging from 0°C to 20°C. The reaction proceeds through nucleophilic substitution, where the methanesulfonate group is replaced by the but-3-yn-2-yl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger quantities of reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane at 0°C to 20°C.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved are still under investigation, but the compound’s ability to form stable complexes with proteins and other biomolecules is a key aspect of its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Di(prop-2-yn-1-yl)-N,N’-diphenylmethanediamine
- N,N’-Di(penta-2,4-diyn-1-yl)-N,N’-diphenylmethanediamine
Uniqueness
N,N’-Di(but-3-yn-2-yl)-N,N’-diphenylmethanediamine is unique due to the presence of but-3-yn-2-yl groups, which confer distinct chemical and physical properties compared to similar compounds. These properties include differences in reactivity, stability, and potential biological activity .
Propriétés
Numéro CAS |
93343-59-0 |
|---|---|
Formule moléculaire |
C21H22N2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
N,N'-bis(but-3-yn-2-yl)-N,N'-diphenylmethanediamine |
InChI |
InChI=1S/C21H22N2/c1-5-18(3)22(20-13-9-7-10-14-20)17-23(19(4)6-2)21-15-11-8-12-16-21/h1-2,7-16,18-19H,17H2,3-4H3 |
Clé InChI |
IJTOGJMTDKWMDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)N(CN(C1=CC=CC=C1)C(C)C#C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


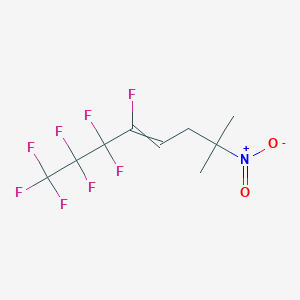
![8-(Phenoxymethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14362675.png)
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
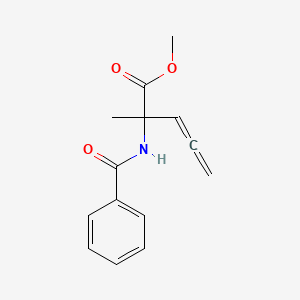


![3-Ethenyl-4'-methoxy-3,4,5,6-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B14362718.png)
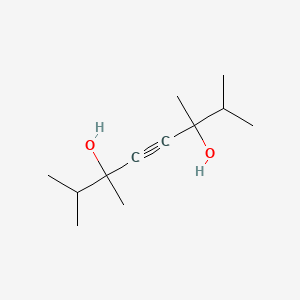
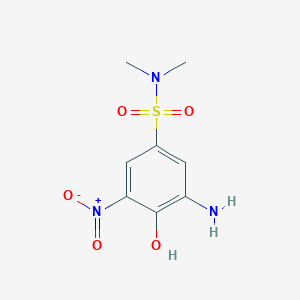
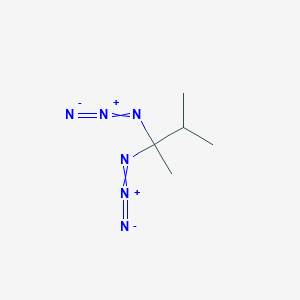
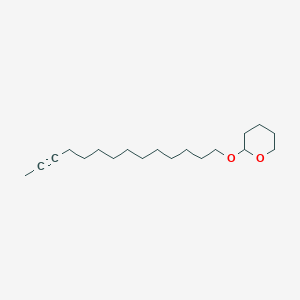
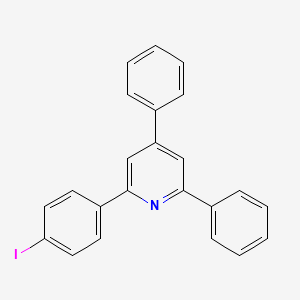
![6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14362759.png)
